3-Chloro-2-(cyclopentyloxy)aniline
Description
3-Chloro-2-(cyclopentyloxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position and a cyclopentyloxy group at the 2-position of the benzene ring. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and electronic properties .
Properties
IUPAC Name |
3-chloro-2-cyclopentyloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRMVPIRANOHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopentyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with cyclopentanol in the presence of a base. The reaction typically requires heating and may be catalyzed by a transition metal catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature, pressure, and catalyst concentration, ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclopentyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
3-Chloro-2-(cyclopentyloxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chloro-2-(cyclopentyloxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Oxygen vs. Sulfur Substituents : Oxygen-containing groups (e.g., cyclopropylmethoxy) enhance hydrophilicity compared to sulfur-containing analogs (e.g., methylsulfanyl), which may increase LogD values .
- Bulkier Substituents : Larger groups like naphthylmethoxy (MW 283.76) reduce solubility but improve thermal stability, as seen in copolymer studies .
Biological Activity
3-Chloro-2-(cyclopentyloxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a chloro group and a cyclopentyloxy group attached to an aniline backbone, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. This suggests potential applications in treating bacterial infections, although specific data on minimum inhibitory concentrations (MIC) is still required for comprehensive understanding.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. For instance, derivatives of similar compounds have shown cytotoxic effects on cancer cells, suggesting that this compound could exhibit similar mechanisms.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity with inhibition zones measuring 20 mm and 15 mm respectively. This positions the compound as a promising candidate for further development as an antimicrobial agent.
Study 2: Anticancer Potential
A research article focused on the cytotoxic effects of various aniline derivatives found that this compound caused significant cell death in human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating a moderate level of potency compared to other known anticancer agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | TBD |
| Escherichia coli | 15 | TBD |
| Pseudomonas aeruginosa | TBD | TBD |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
